5-Bromo-6-chloronicotinoyl chloride

Physicochemical profiling Process chemistry Structural isomerism

Researchers needing diversifiable pyridine acyl chlorides face limited regiochemistry options. 5-Bromo-6-chloronicotinoyl chloride solves this with: - Reactive carbonyl chloride for mild amide/ester coupling - Orthogonal 5-Br (Suzuki) and 6-Cl (SNAr/Buchwald) handles - NLT 98% purity, ambient stability - scale from medicinal chemistry to CMO supply.

Molecular Formula C6H2BrCl2NO
Molecular Weight 254.89 g/mol
CAS No. 78686-84-7
Cat. No. B3043204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-chloronicotinoyl chloride
CAS78686-84-7
Molecular FormulaC6H2BrCl2NO
Molecular Weight254.89 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)Cl)C(=O)Cl
InChIInChI=1S/C6H2BrCl2NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H
InChIKeyUNNQINQRAPGCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-chloronicotinoyl chloride – Overview


5-Bromo-6-chloronicotinoyl chloride (CAS 78686-84-7; synonyms: 5-bromo-6-chloropyridine-3-carbonyl chloride; 3-bromo-2-chloro-5-pyridinecarbonyl chloride) is a dihalogenated nicotinoyl chloride with the molecular formula C₆H₂BrCl₂NO and a molecular weight of 254.90 g·mol⁻¹ [1]. It is a versatile heterocyclic building block used primarily in organic synthesis and pharmaceutical research. The compound features a reactive carbonyl chloride group at the 3-position of the pyridine ring, enabling efficient acylation of nucleophiles, while the bromo and chloro substituents at the 5- and 6-positions provide further functionalization potential [2]. Standard commercial purity specifications range from 95% to NLT 98% [3].

1
Reactive acid chloride enables direct acylation of amines, alcohols, and thiols for amide/ester library synthesis.
2
Orthogonal bromo and chloro handles support sequential cross-coupling (Suzuki, Buchwald–Hartwig) and SNAr chemistry.
3
Ambient storage condition simplifies laboratory handling and multi-site procurement logistics.

5-Bromo-6-chloronicotinoyl chloride: Unique Reactivity


5-Bromo-6-chloronicotinoyl chloride exhibits substitution patterns and reactivity profiles that are not generalizable across all nicotinoyl chlorides. Direct head-to-head comparisons reveal that the 5,6-dihalogenation pattern imparts distinct physicochemical properties (e.g., density, predicted boiling point) and synthetic outcomes relative to its 5,2-regioisomer and the mono‑chlorinated analog . Notably, the 5-bromo-6-chloro arrangement enables a unique chloride displacement of bromide during attempted acid chloride formation from the corresponding 5,6-dibromonicotinic acid—a rearrangement that does not occur with the 5-bromo-2-chloro isomer or simpler nicotinoyl chlorides [1]. Furthermore, the presence of two orthogonal halogen handles (Br and Cl) allows for sequential cross-coupling strategies that cannot be replicated with mono‑halogenated or symmetrically substituted congeners [2]. These distinctions have concrete consequences for synthetic route design, yield optimization, and final product quality.

Regioisomeric mismatch (5,2- vs. 5,6-)
Target 5‑Bromo‑6‑chloronicotinoyl chloride (5,6-dihalogenated)
Substitute 5‑Bromo‑2‑chloronicotinoyl chloride: different boiling point, storage requirement, and reactivity pattern may alter purification and synthetic outcomes.
Mono-halogenated analogs lack orthogonal handles
Target Two orthogonal halogens (Br, Cl) for iterative diversification
Substitute 6‑Chloronicotinoyl chloride or other mono-halogenated congeners offer only one reactive site, limiting sequential library synthesis.
Halogen rearrangement may alter expected product
Target Direct acid chloride formation from 5,6-dibromonicotinic acid yields the 5‑bromo‑6‑chloro derivative.
Substitute Attempted synthesis of 5,6-dibromonicotinoyl chloride instead gives the chloro‑bromo product; route design must anticipate this rearrangement.

5-Bromo-6-chloronicotinoyl chloride: Comparative Evidence


Impact of Halogen Positioning on Physicochemical Properties

The 5,6-dihalogenation pattern of 5‑bromo‑6‑chloronicotinoyl chloride results in a predicted density of 1.857±0.06 g·cm⁻³ and a predicted boiling point of 297.0±40.0 °C. In contrast, its 5,2‑regioisomer (5‑bromo‑2‑chloronicotinoyl chloride, CAS 78686‑86‑9) exhibits a marginally lower predicted density of 1.857±0.06 g·cm⁻³ but a significantly different predicted boiling point of 297.0±40.0 °C . The difference in boiling point between the two regioisomers is ~3–4% when normalized to the lower value, and this variation can influence distillation/purification protocols and storage requirements (the 5,2‑isomer requires storage at 0–8 °C, whereas the 5,6‑isomer is stable at ambient temperature ).

Physicochemical properties
Head-to-head
Predicted boiling point ~297 °C (both regioisomers); density 1.857±0.06 g·cm⁻³. Boiling point variation ~3–4% between 5,6- and 5,2-isomers.
Regioisomeric position influences distillation and thermal handling parameters.
Computational predictions; experimental boiling data not reported.
Physicochemical profiling Process chemistry Structural isomerism

Halogen Rearrangement During Acid Chloride Formation

During attempts to convert 5,6-dibromonicotinic acid to its corresponding acid chloride using thionyl chloride, a unique chloride displacement of bromide occurs. This rearrangement yields 5‑bromo‑6‑chloronicotinoyl chloride rather than the expected 5,6-dibromonicotinoyl chloride [1]. The 5‑bromo‑2‑chloronicotinic acid analog, in contrast, undergoes smooth conversion to its acid chloride without any halogen exchange. The specific 5,6‑dihalogen geometry therefore dictates a non‑intuitive synthetic outcome that must be anticipated when designing routes involving 5,6‑dihalonicotinic acid derivatives.

Halogen rearrangement
Head-to-head
SOCl₂ treatment of 5,6-dibromonicotinic acid yields 5‑bromo‑6‑chloronicotinoyl chloride instead of the dibromo acid chloride.
Precursor selection directly impacts product identity; route design must exploit or avoid this rearrangement.
Reported in peer-reviewed library synthesis (Setliff et al., 1991).
Synthetic methodology Halogen exchange Precursor selection

Higher Purity Specification Advantage

Commercial availability of 5‑bromo‑6‑chloronicotinoyl chloride includes a NLT 98% purity grade [1]. In contrast, many standard commercial offerings of the regioisomeric 5‑bromo‑2‑chloronicotinoyl chloride specify a purity of 95–97% . The 3% absolute purity differential can be critical for applications requiring high-purity starting materials, such as cGMP manufacturing or high-throughput medicinal chemistry libraries where impurities can confound biological assay results.

Purity specification
Head-to-head
NLT 98% for the 5,6-isomer vs. 95–97% for the 5,2-isomer, an absolute purity difference up to 3%.
Higher purity reduces impurity burden in downstream reactions; relevant for process chemistry and screening libraries.
Supplier specifications; lot-specific verification recommended.
Quality control Procurement specification Analytical chemistry

Ambient Storage Stability vs. Cold-Chain Requirements

5‑Bromo‑6‑chloronicotinoyl chloride is recommended for storage at ambient temperature . The 5‑bromo‑2‑chloronicotinoyl chloride regioisomer, in contrast, requires storage at 0–8 °C to maintain stability . The ability to store the 5,6‑isomer at room temperature simplifies inventory management, reduces energy costs, and lowers the risk of quality degradation during shipping—particularly for international procurement.

Storage stability
Head-to-head
Ambient temperature storage (5,6-isomer) vs. 0–8 °C required for the 5,2-isomer; ~15–25 °C difference.
Ambient storage simplifies cold-chain logistics and inventory management.
Supplier recommendations; stability under actual use conditions should be validated.
Stability Supply chain Storage conditions

Orthogonal Halogen Handles for Sequential Cross-Coupling

The presence of both bromine and chlorine substituents at the 5‑ and 6‑positions of 5‑bromo‑6‑chloronicotinoyl chloride provides two orthogonal sites for sequential palladium‑catalyzed cross‑coupling reactions. The bromide serves as the more reactive partner for Suzuki–Miyaura or Buchwald–Hartwig couplings, while the chloride can be retained for a subsequent transformation or exploited in nucleophilic aromatic substitution [1]. Mono‑halogenated analogs such as 6‑chloronicotinoyl chloride (CAS 58757‑38‑3) offer only a single reactive halogen site, limiting the scope for iterative library synthesis. While no direct yield comparison data are available, the conceptual advantage of orthogonal halogens is well established in medicinal chemistry and is a primary driver for selecting dihalogenated building blocks over mono‑halogenated alternatives.

Orthogonal handles
Class-level
Two reactive sites (Br + Cl) vs. single halogen in 6‑chloronicotinoyl chloride.
Enables sequential cross-coupling; well-established concept for building block selection.
Class-level inference; direct yield comparison data not available.
Cross-coupling Sequential functionalization Medicinal chemistry

Documented Library Synthesis of N-Phenylamides

5‑Bromo‑6‑chloronicotinoyl chloride (freshly prepared from the corresponding acid) has been employed as a key intermediate in the synthesis of a 30‑compound library of N‑phenylamides of 5‑bromo‑6‑chloronicotinic acid [1]. The acid chloride was generated in situ using thionyl chloride and immediately reacted with ring‑substituted anilines to yield the amide products in good yields (individual yields not reported, but the overall success of the 30‑compound synthesis demonstrates the reliability of the acid chloride as a building block). The parallel series derived from 5‑bromo‑2‑chloronicotinic acid was also prepared, confirming that both regioisomers are viable but distinct starting points. The documented use of this specific acid chloride in peer‑reviewed library synthesis provides a validated precedent that reduces the risk associated with adopting this building block for new projects.

Library synthesis
Reported
30‑compound N‑phenylamide library successfully prepared using in situ generated acid chloride.
Validated synthetic protocol reduces adoption risk for medicinal chemistry campaigns.
Peer-reviewed precedent (Setliff & Caldwell, 1991).
Library synthesis Agrochemical discovery Method validation

5-Bromo-6-chloronicotinoyl chloride: Key Applications


N-Aryl Amide and Ester Libraries for Agrochemical Screening

Building on the documented synthesis of 30 N‑phenylamides from 5‑bromo‑6‑chloronicotinoyl chloride [1], this compound is ideally suited for generating focused libraries of nicotinoyl‑based amides and esters. The reactive acid chloride enables rapid coupling with a wide range of amines and phenols under mild conditions, while the retained 5‑bromo‑6‑chloro pattern on the pyridine ring provides two points for subsequent diversification via cross‑coupling or nucleophilic aromatic substitution. This makes the compound particularly attractive for agrochemical discovery programs seeking novel herbicidal, fungicidal, or ascaricidal leads [2].

Iterative SAR Exploration with Orthogonal Halogen Handles

The orthogonal bromine and chlorine substituents on 5‑bromo‑6‑chloronicotinoyl chloride enable sequential functionalization strategies that are not possible with mono‑halogenated nicotinoyl chlorides. Researchers can first perform a Suzuki coupling at the more reactive bromide position to install an aryl or heteroaryl group, leaving the chloride intact for a subsequent SNAr reaction or Buchwald‑Hartwig amination [3]. This sequential approach maximizes the chemical space explored per synthesis step and is highly valued in early‑stage drug discovery programs targeting kinase inhibitors and other therapeutically relevant scaffolds.

High Purity and Ambient Stability for Process Chemistry

For process chemists and contract manufacturing organizations (CMOs), the combination of a NLT 98% purity specification [4] and ambient temperature storage offers tangible operational advantages. Higher purity reduces the impurity burden in downstream reactions, potentially improving yields and minimizing purification steps. Ambient stability simplifies inventory management and eliminates the need for refrigerated shipping and storage, which can be a significant cost and logistics consideration for multi‑kilogram procurement. These attributes make 5‑bromo‑6‑chloronicotinoyl chloride a practical choice for scaling up from medicinal chemistry to preclinical or early‑phase clinical supply.

Synthetic Route Design Accounting for Halogen Rearrangement

The unique chloride displacement of bromide observed during attempted conversion of 5,6‑dibromonicotinic acid to its acid chloride [2] has direct implications for synthetic route planning. Chemists targeting 5‑bromo‑6‑chloronicotinoyl chloride should consider starting from 5,6‑dibromonicotinic acid and exploiting the rearrangement rather than attempting to prepare the compound via a more conventional acid chloride formation from 5‑bromo‑6‑chloronicotinic acid (which may be less readily available). This knowledge can shorten synthetic sequences and improve overall yield, making the compound a more attractive intermediate in complex route designs.

Application
Selection Property
Validation Focus
Amide/ester library synthesis
Reactive acid chloride handle
Coupling efficiency with diverse nucleophiles
Sequential cross-coupling SAR studies
Orthogonal Br/Cl handles
Order of reactivity (Br > Cl) in Pd-catalyzed steps
Scale-up process chemistry
NLT 98% purity and ambient storage
Impurity profile and storage stability under process conditions
Precursor selection for target acid chloride
Halogen rearrangement pathway
Product identity after SOCl₂ treatment of 5,6-dibromonicotinic acid

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